molecular formula C7H8O4 B13287662 2-(2-Hydroxyethyl)furan-3-carboxylic acid

2-(2-Hydroxyethyl)furan-3-carboxylic acid

Cat. No.: B13287662
M. Wt: 156.14 g/mol
InChI Key: MRBNBEGXAHUGMP-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)furan-3-carboxylic acid is a furan derivative with a hydroxyl group and a carboxylic acid group attached to the furan ring Furans are a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)furan-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate reagents to introduce the hydroxyethyl and carboxylic acid groups. For example, the reaction of furan-3-carboxylic acid with ethylene oxide under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furans as starting materials. The conversion of biomass to furans, followed by functionalization to introduce the desired substituents, can be an efficient and sustainable approach .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(2-Oxoethyl)furan-3-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(2-Hydroxyethyl)furan-3-methanol .

Scientific Research Applications

2-(2-Hydroxyethyl)furan-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler furan carboxylic acid without the hydroxyethyl group.

    5-Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group instead of a hydroxyethyl group.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

Uniqueness

2-(2-Hydroxyethyl)furan-3-carboxylic acid is unique due to the presence of both a hydroxyethyl and a carboxylic acid group on the furan ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-(2-hydroxyethyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-3-1-6-5(7(9)10)2-4-11-6/h2,4,8H,1,3H2,(H,9,10)

InChI Key

MRBNBEGXAHUGMP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C(=O)O)CCO

Origin of Product

United States

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